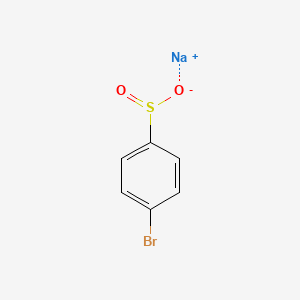
Sodium 4-bromobenzenesulfinate
Descripción general
Descripción
Sodium 4-Bromobenzenesulfinate is a chemical compound with the molecular formula C6H4BrNaO2S and a molecular weight of 243.05 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of Sodium 4-Bromobenzenesulfinate consists of a benzene ring substituted with a bromine atom and a sulfinic acid group, which is further ionized with a sodium atom .Physical And Chemical Properties Analysis
Sodium 4-Bromobenzenesulfinate is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic . .Aplicaciones Científicas De Investigación
Analytical Applications
- Sodium N-bromo-p-nitrobenzenesulfonamide, closely related to Sodium 4-bromobenzenesulfinate, serves as an effective oxidizing titrant for various substances like ascorbic acid, glutathione, and sulfite. The compound's synthesis, composition, and structure are crucial for its analytical applications (Gowda et al., 1983).
Synthesis and Kinetic Studies
- Research on the synthesis of di-p-tolylsulfane using 4-bromo-1-methylbenzene (a compound similar to Sodium 4-bromobenzenesulfinate) with sodium sulfide indicates significant enhancements in reaction rates when combined with sonication and multi-site phase-transfer catalysts (Abimannan, Selvaraj, & Rajendran, 2015).
Preparation and Structural Analysis
- The sodium salt of 4-amino-3-nitrobenzenesulfonic acid, another derivative, demonstrates the importance of structural positioning in sodium 4-bromobenzenesulfinate's related compounds, highlighting its role in synthesis and structural chemistry (Rosevear & Wilshire, 1982).
Bromination Processes
- Sodium bromate, closely associated with Sodium 4-bromobenzenesulfinate, has been employed as a powerful brominating agent for aromatic compounds, proving useful in organic synthesis and development (Groweiss, 2000).
Luminescence and Polymer Studies
- In the field of materials science, the reaction of sodium 4-hydroxybenzenesulfonate with lanthanide chloride results in luminescent coordination polymers, indicating potential applications in light-emitting devices (Yang et al., 2008).
Environmental Applications
- Sodium dodecylbenzenesulfonate, a compound related to Sodium 4-bromobenzenesulfinate, is used in decontamination processes, demonstrating the environmental applications of these compounds (Kim et al., 2019).
Crystal Structure Analysis
- Research on the crystal and molecular structures of sodium salts of N-bromobenzenesulfonamide provides insights into the structural characteristics of related compounds, which is vital for understanding the properties of Sodium 4-bromobenzenesulfinate (Lokanath et al., 1998).
Propiedades
IUPAC Name |
sodium;4-bromobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOUHVHPWODGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-bromobenzenesulfinate | |
CAS RN |
34176-08-4 | |
| Record name | sodium 4-bromobenzene-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



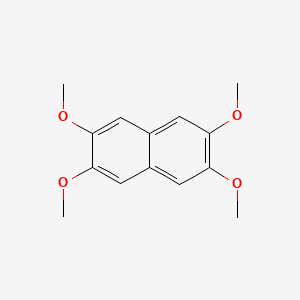
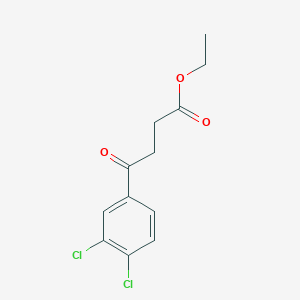

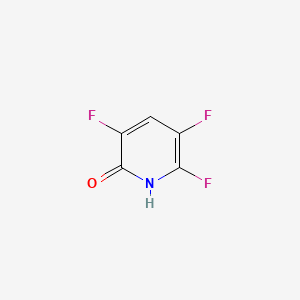
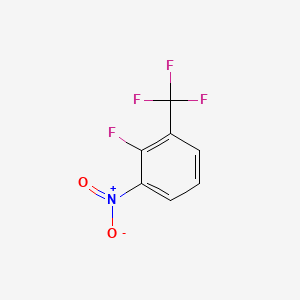
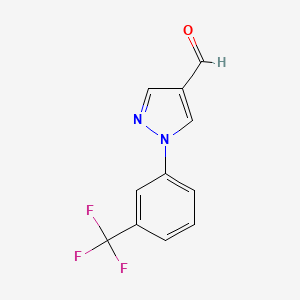
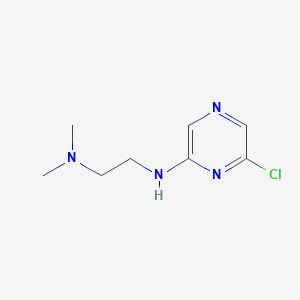
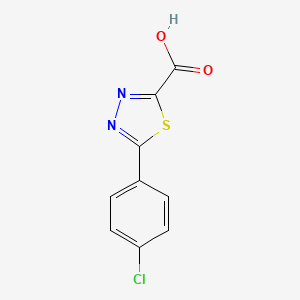
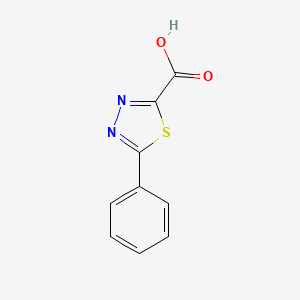
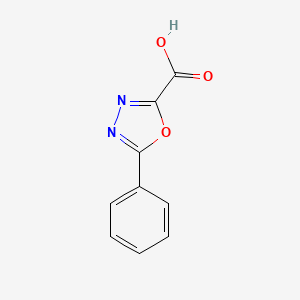
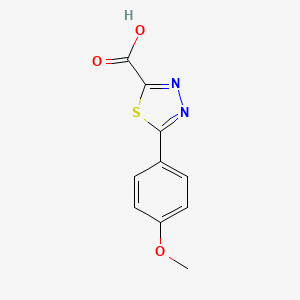
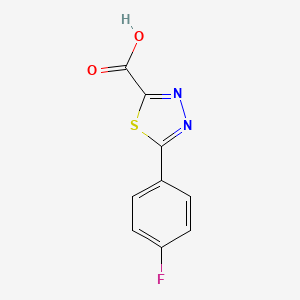

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)